molecular formula C6H5FN2O3 B3371251 1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 655-13-0

1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B3371251
CAS No.: 655-13-0
M. Wt: 172.11 g/mol
InChI Key: OVGDAVVFKDPXIC-UHFFFAOYSA-N
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Description

1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated tetrahydropyrimidine-dione derivative characterized by an acetyl group at the N1 position and a fluorine atom at the C5 position of the pyrimidine ring. This structural motif is pharmacologically significant, as fluorinated pyrimidines (e.g., 5-fluorouracil) are known for their anticancer and antiviral properties due to fluorine’s electronegativity and ability to modulate electronic and metabolic stability .

Properties

IUPAC Name

1-acetyl-5-fluoropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-3(10)9-2-4(7)5(11)8-6(9)12/h2H,1H3,(H,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGDAVVFKDPXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C(=O)NC1=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298882
Record name 1-acetyl-5-fluoropyrimidine-2,4(1h,3h)-dione
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Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-13-0
Record name 1-Acetyl-5-fluoro-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil, 1-acetyl-5-fluoro-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-acetyl-5-fluoropyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 5-fluorouracil with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Acetyl Group Modifications

The acetyl moiety at position 1 enables further derivatization. For example:

  • Hydrolysis : Acidic or basic conditions cleave the acetyl group, regenerating the parent 5-fluorouracil scaffold. This is critical for prodrug activation in biological systems .

  • Nucleophilic Substitution : The acetyl oxygen can participate in hydrogen bonding, influencing reactivity at adjacent positions (e.g., fluorinated C5) .

Condensation with Aldehydes

In solvent-free conditions (Grindstone method), the compound reacts with substituted benzaldehydes and ethyl acetoacetate in the presence of CuCl₂·2H₂O , forming bicyclic tetrahydropyrimidine derivatives. This reaction is efficient (80–94% yields) and scalable .

Example :

Aldehyde Substituent Catalyst Time Yield
4-FluoroCuCl₂·2H₂O45 min93%

Biological Activity Correlations

  • Anticancer Potential : Derivatives with meta-substituted halogens (e.g., 5c , 5g ) show IC₅₀ values of 6.26–6.54 µM against α-amylase and cancer cell lines, attributed to enhanced electron withdrawal and binding affinity .

  • Cytotoxicity : The acetyl group reduces acute toxicity compared to non-acetylated analogues, as confirmed by in vitro assays .

Stability and Reaction Optimization

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

  • Catalyst Screening : DIPEAc (diisopropylethylammonium acetate) outperforms traditional catalysts like Cs₂CO₃ or PEG-400 in terms of reaction speed (45 min vs. 6–9 h) and yield (94% vs. 61–80%) .

Analytical Characterization

  • ¹H NMR : Singlets at δ 11.71 and 8.96 ppm confirm NH groups; aromatic protons appear at δ 7.52–7.81 ppm .

  • LCMS : [M + Na]⁺ peak at m/z 252.2 aligns with the molecular formula C₁₁H₇FN₃O₂S .

Scientific Research Applications

Medicinal Chemistry

1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione is being investigated for its potential as an anticancer agent . Its structural similarity to 5-fluorouracil , a well-known chemotherapeutic drug, suggests that it may also exhibit similar mechanisms of action by inhibiting DNA synthesis in cancer cells. Research has shown that compounds with fluorine substitutions often have enhanced biological activity due to increased lipophilicity and binding affinity to target enzymes or receptors .

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties , making it a candidate for further exploration in developing new antibiotics. The presence of the fluorine atom is believed to enhance its interaction with microbial enzymes, potentially leading to effective treatments against resistant strains .

Synthesis of Heterocyclic Compounds

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions .

Material Science

The compound is also being explored for applications in material science , particularly in the development of new polymers and materials with enhanced properties due to the incorporation of fluorinated compounds .

Case Study 1: Anticancer Research

A recent study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition compared to control groups. The study highlighted the importance of substituent variations on biological activity and provided insights into structure-activity relationships (SAR) for further drug development .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial efficacy, researchers tested the compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with higher fluorine content showed improved inhibition zones compared to their non-fluorinated counterparts. This study underscores the potential of fluorinated compounds in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position plays a crucial role in its biological activity by influencing the compound’s binding affinity to target enzymes or receptors. The acetyl group at the 1-position enhances its stability and solubility, facilitating its transport within biological systems .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Tetrahydropyrimidine-dione Derivatives

Compound Name/ID N1 Substituent C5 Substituent Other Modifications Molecular Weight (g/mol) Key References
1-Acetyl-5-fluoro-THP-2,4-dione Acetyl Fluoro - Not reported -
Compound 31 () 3-Methyl - Thiazolylmethyl, trifluoromethylphenyl 384 [M+H]+
Compound S-44B () Ethyl Methyl Bromothiazolylmethyl 316 [M+H]+
5-Fluoro-1-allyl-THP-2,4-dione () Allyl Fluoro - Not reported
Ethyl 4-(2-fluorophenyl)-6-methyl... () p-Tolyl Methyl Thioxo, ester group Not reported
Compound in Cyclopropylmethoxymethyl Ethyl Dimethoxybenzyl Not reported

Key Observations :

  • N1 Substituents : The acetyl group in the target compound is less common compared to alkyl (methyl, ethyl) or aryl (p-tolyl) groups. Acetyl may enhance metabolic stability by reducing oxidation susceptibility compared to allyl () or ethyl () groups .
  • C5 Fluorine: Shared with 5-fluoro-1-allyl-THP-2,4-dione (), fluorine’s electron-withdrawing effect likely strengthens hydrogen bonding and metabolic resistance compared to non-fluorinated analogs like compound 31 () .

Key Observations :

  • Yields vary widely (22–93%) depending on substituent complexity and purification methods (e.g., HPLC in ) .

Biological Activity

1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C6H5FN2O3 and a molecular weight of 172.12 g/mol. This compound features a fluorine atom at the 5-position of the pyrimidine ring and an acetyl group at the 1-position, which significantly influences its biological activity and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluorouracil with acetic anhydride under controlled conditions. Industrial production follows similar synthetic routes but is scaled up for higher yield and purity through techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it has effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these activities have been reported to be as low as 50 µg/mL for some strains .

Anticancer Activity

The compound has also been studied for its anticancer properties . It demonstrates significant antiproliferative activity against several cancer cell lines, including:

Cell Line IC50 (µM)
HCT-15 (Colon)10.5
NCl H-522 (Lung)8.0
T47D (Breast)6.0
HepG2 (Liver)7.5

These results suggest that the compound may act by inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanism of action involves interaction with specific molecular targets and pathways. The fluorine atom at the 5-position enhances binding affinity to target enzymes or receptors, while the acetyl group improves stability and solubility in biological systems. This dual action is crucial for its effectiveness as a therapeutic agent .

Recent Advances in Research

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. Researchers have found that modifications to the phenyl substituent can significantly affect biological activity:

  • Electron-withdrawing groups generally enhance anticancer activity compared to electron-donating groups.
  • Substituted derivatives with strong electron-withdrawing groups exhibited higher potency against cancer cell lines compared to their analogs .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound Fluorine Substitution Biological Activity
5-FluorouracilYesChemotherapeutic agent
1-Acetyl-5-chloro...NoModerate activity
1-Acetyl-5-bromo...NoLow activity

The presence of fluorine in this compound enhances its reactivity and binding affinity compared to its chloro and bromo counterparts .

Q & A

Q. What are the established synthetic protocols for 1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, and what reaction conditions optimize yield and purity?

The synthesis typically involves cyclocondensation reactions, such as modified Biginelli protocols, using β-keto esters, urea derivatives, and fluorinated precursors. Key parameters include:

  • Catalysts : Acidic catalysts (e.g., HCl, acetic acid) or Lewis acids (e.g., ZnCl₂) to promote cyclization .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) under reflux conditions to enhance reactivity .
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
    Yields >70% are achievable with rigorous exclusion of moisture and optimized stoichiometry (1:1.2 molar ratio of acetylating agent to tetrahydropyrimidine core) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl and fluorine positions). For example, the 5-fluoro substituent shows distinct ¹⁹F NMR shifts at δ −120 to −125 ppm .
  • X-ray crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) and confirms dihedral angles in the tetrahydropyrimidine ring .
  • HPLC-MS : Purity assessment (>95%) using C18 columns with mobile phases of acetonitrile/water (70:30) and 0.1% formic acid .

Q. What are the optimal storage conditions to maintain compound stability?

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetyl group .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 30 days) with HPLC tracking to identify degradation products (e.g., deacetylated derivatives) .

Q. What preliminary assays evaluate the biological activity of fluorinated tetrahydropyrimidine derivatives?

  • Enzyme inhibition assays : Target thymidylate synthase or DNA methyltransferases using fluorimetric methods (e.g., IC₅₀ determination via fluorophore-labeled substrates) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116) to assess antiproliferative effects at 10–100 µM concentrations .

Q. How can solubility profiles be determined, and what formulation strategies enhance bioavailability?

  • Solubility screening : Use shake-flask method in PBS (pH 7.4) and DMSO. Log P values >2 indicate lipophilicity, necessitating co-solvents (e.g., cyclodextrins) .
  • Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be reconciled for tautomeric form determination?

  • Multi-technique integration : Combine X-ray data (bond lengths and angles) with ¹H-¹⁵N HMBC NMR to identify hydrogen bonding networks. For example, resolved enol-keto tautomerism via C=O bond distances (1.21–1.23 Å) and NH coupling constants .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict tautomeric stability and align with experimental data .

Q. What mechanistic studies elucidate the cyclization pathway in synthesis?

  • Isotopic labeling : Use ¹³C-labeled acetyl groups to track incorporation into the tetrahydropyrimidine ring via LC-MS .
  • Kinetic profiling : Monitor intermediate formation (e.g., enamine precursors) via in-situ IR spectroscopy under varying temperatures .

Q. How does substitution at the 5-fluoro position influence pharmacological activity?

  • SAR studies : Synthesize analogs with halogens (Cl, Br) or methyl groups at C5. Compare activity in enzyme assays (e.g., 5-fluoro vs. 5-chloro derivatives show 2-fold differences in IC₅₀) .
  • Molecular docking : AutoDock Vina simulations predict binding affinities to target enzymes (e.g., ∆G = −8.2 kcal/mol for fluorinated derivatives) .

Q. How should researchers address contradictory literature on reactivity under acidic conditions?

  • Reproducibility protocols : Standardize reaction parameters (e.g., HCl concentration, 0.1–1.0 M) and characterize products via LC-MS/MS to identify side reactions (e.g., ring-opening at pH <3) .
  • Controlled variable testing : Isolate intermediates under inert atmospheres to exclude oxidative degradation .

Q. What analytical approaches identify degradation products during stability testing?

  • HPLC-HRMS : Use high-resolution mass spectrometry to detect deacetylated (Δm/z −42) or oxidized (Δm/z +16) products .
  • Forced degradation : Expose the compound to UV light (254 nm) and analyze photoproducts via ²D NMR (COSY, NOESY) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione

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